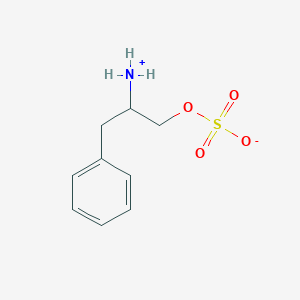

2-Ammonio-3-phenylpropyl sulfate

Description

Properties

Molecular Formula |

C9H13NO4S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

(2-azaniumyl-3-phenylpropyl) sulfate |

InChI |

InChI=1S/C9H13NO4S/c10-9(7-14-15(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H,11,12,13) |

InChI Key |

LHQMNZCLMGUAMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(COS(=O)(=O)[O-])[NH3+] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Synthesis Process

The synthesis of 2-Ammonio-3-phenylpropyl sulfate primarily involves the reaction between 3-phenylpropylamine and sulfuric acid under controlled laboratory conditions. The process ensures the formation of the sulfate ester while minimizing by-products. Below are the key steps:

-

- Reactants : 3-Phenylpropylamine and sulfuric acid.

- Temperature : Controlled between 20–50°C to prevent decomposition.

- Solvent : Typically aqueous or organic solvents like dichloromethane (DCM) may be used for specific reactions.

- Reaction Type : Acid-base neutralization leading to quaternary ammonium salt formation.

-

- The amine group in 3-phenylpropylamine reacts with sulfuric acid to form the ammonium ion.

- Concurrently, the sulfate group attaches to the molecule, forming the desired compound.

-

- High purity is essential for pharmaceutical applications, requiring stringent control over reaction parameters to minimize impurities.

Purification Techniques

Purification is crucial to achieve pharmaceutical-grade quality. Common approaches include:

-

- After synthesis, the crude product is filtered to remove insoluble impurities.

- Washing with solvents such as ethanol or water helps eliminate residual reactants.

-

- The purified compound is dried under vacuum at temperatures between 40–45°C to ensure stability.

High-Performance Liquid Chromatography (HPLC) :

- Analytical methods such as HPLC are employed to verify purity levels (typically ≥98% by area).

- Mobile phase: Water (pH adjusted) and acetonitrile with a strong inorganic acid.

Analytical Data

The following table summarizes key analytical properties of 2-Ammonio-3-phenylpropyl sulfate :

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 231.27 g/mol | Computed by PubChem |

| Exact Mass | 231.0565 Da | Mass Spectrometry |

| Hydrogen Bond Donor Count | 1 | Cactvs Analysis |

| Hydrogen Bond Acceptor Count | 4 | Cactvs Analysis |

| Rotatable Bond Count | 4 | Cactvs Analysis |

| Purity | ≥98% | HPLC Analysis |

Notes on Optimization

To further enhance yield and purity:

- Temperature Control : Maintaining a stable temperature during synthesis prevents side reactions.

- Reaction Time : Prolonged reaction times can lead to degradation; optimal duration should be experimentally determined.

- Solvent Selection : Using anhydrous solvents reduces water-related impurities.

Applications

The compound's surfactant properties make it suitable for:

- Drug formulations as a delivery agent interacting with biological membranes.

- Biochemical research involving protein binding due to its ionic nature.

Chemical Reactions Analysis

Types of Reactions

2-Ammonio-3-phenylpropyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to 2-Ammonio-3-phenylpropyl sulfate

2-Ammonio-3-phenylpropyl sulfate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, and provides comprehensive data tables and documented case studies.

Organic Synthesis

2-Ammonio-3-phenylpropyl sulfate serves as a reagent in organic synthesis. It is utilized in the preparation of various derivatives that are crucial for developing new chemical entities. Its ability to participate in substitution reactions allows for the introduction of diverse functional groups into organic molecules.

Biological Studies

In biological research, this compound is employed to study amine metabolism and neurotransmitter interactions. Its structural similarity to neurotransmitters allows researchers to investigate its effects on biological systems, particularly in understanding neurological pathways and disorders.

Pharmaceutical Development

Research has indicated potential therapeutic applications of 2-Ammonio-3-phenylpropyl sulfate in treating central nervous system disorders. Its derivatives have been explored for their efficacy in modulating neurotransmitter activity, which is critical for developing new pharmacological treatments .

Material Science

The compound finds applications in the development of mesoporous materials and nanomaterials. Its unique chemical structure enables its use as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials .

Environmental Research

Studies have utilized 2-Ammonio-3-phenylpropyl sulfate in assessing the impacts of hydraulic fracturing on water resources. Its interactions with various contaminants have been analyzed to understand better the environmental implications of chemical usage in industrial processes .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing derivatives | Facilitates diverse functional group introduction |

| Biological Studies | Investigates amine metabolism and neurotransmitter interactions | Affects neurological pathways |

| Pharmaceutical Development | Explored for treatment of central nervous system disorders | Potential therapeutic effects |

| Material Science | Utilized in developing mesoporous materials and OLEDs | Enhances electronic material properties |

| Environmental Research | Assesses impacts of hydraulic fracturing on water resources | Analyzes contaminant interactions |

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of 2-Ammonio-3-phenylpropyl sulfate on neurotransmitter release in neuronal cultures. The results indicated that the compound could enhance the release of certain neurotransmitters, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of 2-Ammonio-3-phenylpropyl sulfate to explore their biological activity. Several derivatives exhibited promising results in inhibiting specific enzyme activities associated with metabolic disorders.

Case Study 3: Environmental Impact Assessment

An environmental study analyzed the behavior of 2-Ammonio-3-phenylpropyl sulfate in wastewater treatment processes. The findings highlighted its role in forming disinfection byproducts, raising concerns about its environmental safety when used in industrial applications.

Mechanism of Action

The mechanism of action of 2-ammonio-3-phenylpropyl sulfate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The sulfate group can also participate in ionic interactions with proteins, influencing their structure and function. Additionally, the phenyl group can engage in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

(R)-2-Amino-3-phenylpropyl Carbamate (Solriamfetol)

The carbamate analog lacks the sulfate group but shares the phenylpropyl backbone. Solriamfetol’s carbamate ester confers resistance to enzymatic degradation, prolonging its half-life compared to amine salts like 2-Ammonio-3-phenylpropyl sulfate. Patent data highlight that solvate forms of this carbamate (e.g., methanol solvates) enhance thermal stability, a property that may differ in sulfate salts due to ionic interactions .

| Property | 2-Ammonio-3-phenylpropyl Sulfate | Solriamfetol (Carbamate) |

|---|---|---|

| Functional Group | Sulfate (ionic) | Carbamate (ester) |

| Solubility in Water | High (due to ionic nature) | Moderate |

| Stability | pH-dependent hydrolysis | Enhanced via solvate forms |

| Therapeutic Use | Under investigation | FDA-approved (sleep disorders) |

Ceftolozane Sulfate

Ceftolozane sulfate, a cephalosporin antibiotic, shares the sulfate group but features a β-lactam core. The sulfate here acts as a counterion to improve solubility for intravenous administration. Unlike 2-Ammonio-3-phenylpropyl sulfate, ceftolozane’s biological activity derives from its β-lactam ring, which targets bacterial cell walls. This highlights how sulfate’s role varies: in 2-Ammonio-3-phenylpropyl sulfate, it may stabilize the ammonium ion, whereas in ceftolozane, it facilitates drug delivery .

Aluminum Sulfate

Aluminum sulfate (Al₂(SO₄)₃) is an inorganic sulfate salt used in water treatment and industrial processes. While both compounds contain sulfate, aluminum sulfate’s trivalent cations form strong ionic networks, leading to low aqueous solubility at neutral pH. pharmaceutical) .

Comparison with Other Sulfur-Containing Compounds

Sulfonamides and Sulfanyl Derivatives

Compounds like N-(3-aminopropyl)-5-methylthiophene-2-sulfonamide () and 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate () feature sulfur in sulfonamide or sulfanyl groups. These moieties confer distinct reactivity: sulfonamides are often enzyme inhibitors, while sulfanyl groups participate in redox reactions. The sulfate group in 2-Ammonio-3-phenylpropyl sulfate, by contrast, contributes to charge balance without direct catalytic roles .

Phosphonothioic Acid Esters

Methylphosphonothiolate derivatives () contain sulfur-phosphorus bonds, which are highly reactive and toxic.

Key Research Findings

- Solubility vs. Stability Trade-off : Sulfate salts like 2-Ammonio-3-phenylpropyl sulfate exhibit superior solubility but may hydrolyze under acidic conditions, whereas carbamate analogs prioritize stability via solvate formation .

- Functional Group Impact : The sulfate group’s ionic nature differentiates it from covalent sulfur-containing groups (e.g., sulfonamides), influencing both application and reactivity .

- Industrial vs.

Biological Activity

2-Ammonio-3-phenylpropyl sulfate, a compound with the molecular formula CHNOS, has garnered attention in biochemical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

2-Ammonio-3-phenylpropyl sulfate is a quaternary ammonium compound that features a phenyl group attached to a propyl chain, with a sulfate moiety contributing to its solubility and reactivity. The compound is typically synthesized through various organic reactions involving phenylpropyl derivatives and sulfating agents.

Biological Activity Overview

The biological activity of 2-ammonio-3-phenylpropyl sulfate can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to 2-ammonio-3-phenylpropyl sulfate may exhibit inhibitory effects on various enzymes, including aminopeptidases. Aminopeptidases are crucial for protein metabolism and have been implicated in several diseases, including cancer and inflammatory disorders .

Table 1: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| 2-Ammonio-3-phenylpropyl sulfate | Human Aminopeptidase N (hAPN) | Competitive Inhibition | TBD |

| Analogous Compounds | Porcine Aminopeptidase N (pAPN) | Non-competitive | TBD |

The exact IC50 values for 2-ammonio-3-phenylpropyl sulfate remain to be determined through further studies.

2. Antimicrobial Activity

Preliminary studies suggest that quaternary ammonium compounds can exhibit antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. The specific antimicrobial efficacy of 2-ammonio-3-phenylpropyl sulfate against various pathogens needs further exploration.

Case Studies

A review of existing literature reveals limited case studies specifically addressing the biological activity of 2-ammonio-3-phenylpropyl sulfate. However, analogs and structurally similar compounds have been studied extensively.

Case Study 1: Aminopeptidase Inhibitors

A study evaluated a series of phosphonic acid analogues that showed promising inhibition against hAPN and pAPN . This research underscores the importance of structural modifications in enhancing enzyme inhibition, which may also apply to the design of derivatives of 2-ammonio-3-phenylpropyl sulfate.

Case Study 2: Antimicrobial Efficacy

In another investigation, quaternary ammonium compounds were tested for their effectiveness against bacterial strains. Results indicated that modifications in the alkyl chain length and functional groups significantly influenced antimicrobial activity . This suggests that similar approaches could be applied to study the efficacy of 2-ammonio-3-phenylpropyl sulfate.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult poison control .

- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines.

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

Advanced

Discrepancies (e.g., mp 266–272°C vs. literature 265–270°C) may arise from:

- Purity variations : Use HPLC (>99% purity) to exclude impurities affecting thermal behavior .

- Crystallinity differences : Compare DSC thermograms to assess polymorphic forms .

- Method calibration : Validate melting point apparatus against USP-certified reference standards .

What strategies are recommended for validating the stability of 2-Ammonio-3-phenylpropyl sulfate under different storage conditions?

Q. Advanced

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via:

- HPLC : Detect hydrolyzed byproducts (e.g., phenylpropanolamine).

- TGA : Assess moisture-induced decomposition above 150°C .

- Light sensitivity : Use amber vials to prevent photolytic sulfate cleavage.

How should mechanistic studies be designed to investigate the compound’s reactivity in nucleophilic environments?

Q. Advanced

- Kinetic studies : Vary nucleophile concentration (e.g., OH) and track reaction rates via F NMR (if fluorinated analogs are used).

- Isotopic labeling : Use S-labeled sulfate to trace substitution pathways .

- Computational modeling : Employ DFT calculations to predict transition states and activation energies.

How can researchers address reproducibility challenges in synthesizing 2-Ammonio-3-phenylpropyl sulfate across labs?

Q. Advanced

- Standardized protocols : Adopt USP monograph guidelines for reagent purity (e.g., ACS-grade ammonium salts) .

- Inter-lab validation : Share raw spectral data (e.g., NMR FID files) via open-access repositories.

- Controlled humidity : Use gloveboxes to prevent hygroscopic degradation during synthesis .

What methodological frameworks are effective for analyzing contradictory bioactivity data in preclinical studies?

Q. Advanced

- Dose-response modeling : Use nonlinear regression to distinguish between cytotoxic and therapeutic effects.

- Resource conservation theory : Apply longitudinal designs (e.g., three-wave panel studies) to assess temporal effects of bioactivity, similar to methodologies in psychosocial research .

- Meta-analysis : Aggregate data across studies while adjusting for covariates (e.g., solvent polarity in assay buffers).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.